5-Fluoro-1-benzofuran-4-carboxylic acid
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Overview
Description
5-Fluoro-1-benzofuran-4-carboxylic acid is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring with a fluorine atom at the 5-position and a carboxylic acid group at the 4-position .Chemical Reactions Analysis
Benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and more .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 180.14 . The compound’s IUPAC name is 5-fluorobenzofuran-4-carboxylic acid .Scientific Research Applications
Analytical Chemistry Applications
One study discussed the design of a fluorogenic reagent for carboxylic acids, utilizing a benzofurazan structure which showed superior properties for the detection of carboxylic acids, including sensitivity and avoidance of interfering peaks derived from the reagent itself or degradation products in chromatography (Uchiyama, Santa, & Imai, 2001).
Synthetic Methodology and Chemical Engineering
The synthesis of mono- and difluoronaphthoic acids was described, where the fluorinated versions of naphthoic acids, related structurally to benzofuran derivatives, were synthesized via electrophilic fluorination and other methods. These compounds are of interest due to their applications in developing biologically active compounds (Tagat et al., 2002).
Drug Delivery Systems
Metal–organic frameworks (MOFs) with pharmaceutical ingredient linkers have been studied for their potential as drug carriers. For example, MOFs capable of encapsulating and releasing 5-fluorouracil, a chemotherapeutic agent, have been developed, demonstrating the influence of pH and temperature on drug release behavior (Li et al., 2016).
Cancer Research
In the realm of cancer research, the photocatalytic oxidation of 5-fluorouracil via UV/TiO2 in aqueous environments has been investigated, showcasing a method to remove cytostatic drugs from water, which is crucial for reducing environmental contamination by pharmaceuticals (Lin & Lin, 2014).
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets can vary depending on the exact structure and functional groups of the benzofuran compound.
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit cell growth in different types of cancer cells . The presence of a halogen or hydroxyl group at the 4-position of the benzofuran ring has been associated with good antimicrobial activity .
Biochemical Pathways
For example, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Safety and Hazards
Safety information for 5-Fluoro-1-benzofuran-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They are found to be suitable structures for the discovery of new drugs . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1-benzofuran-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as Src kinase, which is involved in cell signaling pathways . This inhibition is likely due to the binding of this compound to the active site of the enzyme, preventing its normal function. Additionally, the compound may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on Src kinase can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and proteins. The fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues, further stabilizing the binding. These interactions can result in changes in enzyme activity, protein conformation, and ultimately, cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable at room temperature, but its stability may be influenced by factors such as pH, temperature, and exposure to light . Over time, degradation products may form, potentially altering the compound’s biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although the specific nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, or disruption of normal physiological processes . Threshold effects have been noted in some studies, where a certain dosage level is required to achieve a significant biochemical or cellular response. Careful dosage optimization is essential to balance the desired effects with potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components. These distribution patterns can influence the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-1-benzofuran-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-4-13-7)8(6)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPTVRRITNEBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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